5-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Beschreibung
This compound belongs to the 1,2,4-triazol-3-one class, characterized by a heterocyclic triazole ring fused with a ketone group. The structure features:
- A 1,2,4-triazol-3-one core, which is substituted at the 4-position with a 4-methylphenyl group.
- A piperidin-4-yl group at the 5-position, further functionalized with a 5-chloro-2-fluorobenzoyl moiety.
The 4-methylphenyl group contributes steric bulk and lipophilicity, which may influence pharmacokinetic properties like membrane permeability .
Eigenschaften
IUPAC Name |
3-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN4O2/c1-13-2-5-16(6-3-13)27-19(24-25-21(27)29)14-8-10-26(11-9-14)20(28)17-12-15(22)4-7-18(17)23/h2-7,12,14H,8-11H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVROOZUPOXFQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=O)C3CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 5-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS Number: 1775450-81-1) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 414.86 g/mol. The structure features a triazole ring, a piperidine moiety, and a chlorofluorobenzoyl group, which are crucial for its biological interactions.
Research indicates that compounds similar to 5-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one often exhibit activity through various mechanisms:
- Enzyme Inhibition : Many derivatives show inhibition of enzymes such as Monoacylglycerol lipase (MAGL), which is involved in the endocannabinoid system. For instance, related benzoylpiperidine compounds have demonstrated IC50 values as low as 80 nM against MAGL .
- Antiproliferative Effects : The compound has been evaluated for its cytotoxicity against cancer cell lines. Notably, similar compounds have shown significant inhibition of cell viability in ovarian cancer cells with IC50 values ranging from 31.5 to 43.9 µM .
- Receptor Binding : The structural components allow for interaction with various receptors, including serotonin receptors (5-HT2A), which can influence neuropharmacological outcomes .
Efficacy in Biological Assays
| Assay Type | Target | IC50 Value | Reference |
|---|---|---|---|
| Enzyme Inhibition | MAGL | 80 nM | |
| Antiproliferative | OVCAR-3 Cancer Cells | 31.5 µM | |
| Receptor Binding | 5-HT2A | pK_i (7.59 - 7.76) |
Case Study 1: MAGL Inhibition
In a study focusing on the structure-activity relationship (SAR) of similar compounds, researchers identified that modifications to the benzoyl and piperidine moieties significantly influenced MAGL inhibition potency. The most effective analogs demonstrated reversible inhibition characteristics and selectivity over other enzymes in the endocannabinoid pathway .
Case Study 2: Anticancer Activity
Another research effort evaluated a series of triazole derivatives for their anticancer properties. The compound exhibited promising results against multiple cancer cell lines, emphasizing the importance of substituents on the aromatic rings for enhancing biological activity. The findings suggest potential pathways for further development in cancer therapeutics .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
The compound is compared to structurally related derivatives with modifications to the benzoyl group, aryl substituents, or triazole core (Table 1).
Table 1: Key Structural Comparisons
Electronic and Pharmacodynamic Implications
- Methoxy vs. Fluoro : In the methoxy analogue , the electron-donating methoxy group reduces electrophilicity, likely diminishing binding to targets requiring strong dipole interactions.
- Bromine vs. Chloro/Fluoro: Bromine’s larger atomic radius increases steric hindrance but may improve hydrophobic interactions in nonpolar binding pockets .
Pharmacokinetic Considerations
- Metabolic Stability : Fluorine’s electronegativity may reduce oxidative metabolism, extending half-life compared to methoxy or bromine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
